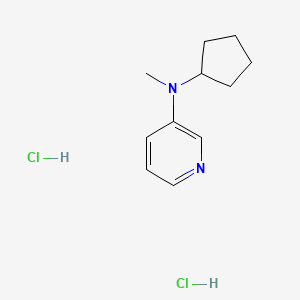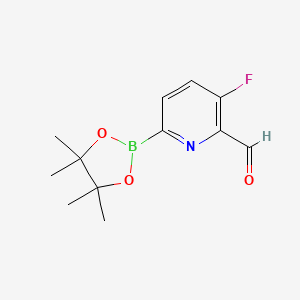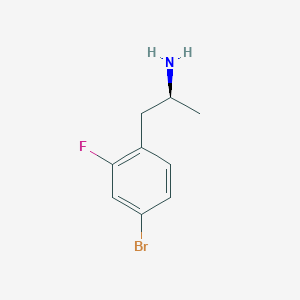![molecular formula C14H17F2N3 B11756913 [(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-3-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the pyrazolyl group can modulate the electronic properties, thereby influencing the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,4-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(2,3-difluorophenyl)methyl][(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific positioning of the difluorophenyl and pyrazolyl groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Propriétés
Formule moléculaire |
C14H17F2N3 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-3-19-9-12(10(2)18-19)8-17-7-11-5-4-6-13(15)14(11)16/h4-6,9,17H,3,7-8H2,1-2H3 |
Clé InChI |
LAJYLYFNKGMTPD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)CNCC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)


![2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B11756854.png)

![2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)





